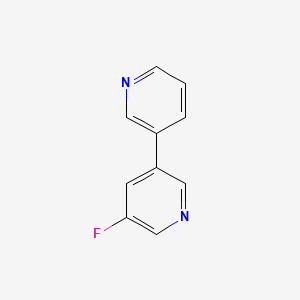

3-氟-5-(吡啶-3-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Fluoro-5-(pyridin-3-yl)pyridine” is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of a strong electron-withdrawing substituent in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including “3-Fluoro-5-(pyridin-3-yl)pyridine”, has been a topic of interest in recent years . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(pyridin-3-yl)pyridine” can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . This reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .科学研究应用

金属离子的化学传感器

Maity 等人(2018 年)的一项研究描述了基于 2H-吡咯并[3,4-c]吡啶-1,3,6(5H)-三酮骨架的新型荧光团的合成,该荧光团表现出良好的荧光活性和对 Fe3+/Fe2+ 离子的高选择性。这证明了 3-氟-5-(吡啶-3-基)吡啶衍生物在生物和环境样品中金属离子化学传感器开发中的潜力Maity 等人,2018 年。

荧光探针

Garre 等人(2019 年)合成了一系列非对称有机硼配合物,其中含有 5-(吡啶-2-亚甲基)咪唑烷-2,4-二酮部分。这些化合物具有很强的发射性,在 CH3CN 中的量子产率高达 91.7%,表明它们可用作生物正交化学的荧光探针,突出了 3-氟-5-(吡啶-3-基)吡啶衍生物的另一种应用Garre 等人,2019 年。

吡啶的模块化合成

Zhidong Song 等人(2016 年)引入了一锅迈克尔加成/[5 + 1]环化/脱氢氟化芳构化反应序列,用于区域选择性地合成多取代吡啶,展示了氟吡啶衍生物在促进复杂吡啶结构的高效和模块化合成中的作用Zhidong Song 等人,2016 年。

选择性 Al(3+) 传感器

Maity 和 Govindaraju(2010 年)通过点击化学合成了吡咯烷受限联吡啶-丹西尔共轭物,作为基于内部电荷转移的选择性 Al(3+) 化学传感器。该应用强调了 3-氟-5-(吡啶-3-基)吡啶衍生物在选择性金属离子传感器开发中的多功能性Maity 和 Govindaraju,2010 年。

吡啶鎓氟铬酸盐的合成

Chaudhuri 等人(1997 年)报道了一种吡啶鎓氟铬酸盐 (PFC)、C5H5NH[CrO3F] 的简易合成方法,证明了吡啶衍生物在合成有机转化试剂中的应用Chaudhuri 等人,1997 年。

安全和危害

作用机制

Target of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds . For instance, they have been used as precursors for the synthesis of anticancer drugs .

Mode of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of fluorine in the compound could potentially enhance its bioavailability, as fluorine-containing substituents are commonly incorporated into pharmaceuticals and have been associated with improved physical, biological, and environmental properties .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The presence of fluorine in the compound could potentially enhance its stability, as fluorine atoms are known to form strong bonds with carbon, resulting in increased resistance to metabolic degradation .

生化分析

Biochemical Properties

It is known that pyridine derivatives, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity .

Cellular Effects

Some pyridine derivatives have shown potent cytotoxic activities with minimal selectivity toward normal cells

Molecular Mechanism

Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .

属性

IUPAC Name |

3-fluoro-5-pyridin-3-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUERUCUYJCGWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3-fluoro-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2885661.png)

![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)

![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)